Thietane-3-sulfonyl chloride 1,1-dioxide
Overview
Description
Thietane-3-sulfonyl chloride 1,1-dioxide is a chemical compound characterized by a thietane ring structure with a sulfonyl chloride group and two oxygen atoms attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietane-3-sulfonyl chloride 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thietane or thietane-1-oxides using hydrogen peroxide (H₂O₂) as the oxidizing agent . Another method includes the reduction of 2,2,4,4-tetradeutero-3-methyl-3-phenylthietane 1,1-dioxide to obtain the desired compound . Additionally, a specific preparation method for 3-chlorothietane 1,1-dioxide involves the use of toluene as a solvent and a reflux condenser for the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using hydrogen peroxide or other suitable oxidizing agents. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thietane-3-sulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of deuterated thietane precursors and specific reducing agents.
Major Products Formed
The major products formed from these reactions include substituted thietane-1,1-dioxides, which can exhibit different chemical and biological properties depending on the substituents introduced during the reactions .
Scientific Research Applications
Thietane-3-sulfonyl chloride 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of thietane-3-sulfonyl chloride 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to exhibit antidepressant effects by interacting with neurotransmitter systems in the brain . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate specific biological processes .
Comparison with Similar Compounds
Thietane-3-sulfonyl chloride 1,1-dioxide can be compared with other similar compounds, such as:
3-Substituted Thietane-1,1-Dioxides: These compounds share a similar thietane ring structure but differ in the substituents attached to the ring.
3,5-Dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles:
The uniqueness of this compound lies in its specific sulfonyl chloride group and the presence of two oxygen atoms, which confer distinct chemical and biological properties compared to other thietane derivatives .
Properties
IUPAC Name |
1,1-dioxothietane-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO4S2/c4-10(7,8)3-1-9(5,6)2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCARDDRNNNFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-15-9 | |
Record name | 1,1-dioxo-1lambda6-thietane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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